molecular formula C20H27NO B1452830 N-{2-[2-(Sec-butyl)phenoxy]ethyl}-3,4-dimethylaniline CAS No. 1040686-10-9

N-{2-[2-(Sec-butyl)phenoxy]ethyl}-3,4-dimethylaniline

Cat. No. B1452830
CAS RN: 1040686-10-9
M. Wt: 297.4 g/mol
InChI Key: RTCZJQPEDPQOPB-UHFFFAOYSA-N
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Description

N-{2-[2-(Sec-butyl)phenoxy]ethyl}-3,4-dimethylaniline is a compound that has been studied extensively in recent years. It is a synthetic compound that has a variety of applications in scientific research, including biochemical and physiological effects.

Scientific Research Applications

Environmental Impact and Behavior

Research on parabens, which share a structural resemblance to the chemical due to their phenolic nature, has highlighted concerns about their presence in aquatic environments. Parabens, like potentially N-{2-[2-(Sec-butyl)phenoxy]ethyl}-3,4-dimethylaniline, may act as weak endocrine disruptors. Despite efficient wastewater treatment processes, these compounds persist at low levels in effluents and can accumulate in surface waters and sediments. Their ubiquity raises questions about continuous environmental exposure and necessitates further studies on their long-term effects on aquatic ecosystems (Haman et al., 2015).

Potential for Bioaccumulation and Toxicity

2,4-Di-tert-butylphenol and its analogs, related to the compound of interest through their phenolic and alkylated structures, demonstrate significant biological activity. These compounds are produced by various organisms and have been studied for their natural occurrence and bioactivities. The presence of such compounds in numerous species and their potent toxicity against a wide range of organisms highlight the critical need to understand the environmental and health implications of related synthetic compounds, including their potential bioaccumulation and ecological impacts (Zhao et al., 2020).

Sorption and Environmental Fate

Understanding the sorption behavior of related compounds, such as phthalates and bisphenol A, is essential for predicting the environmental fate of N-{2-[2-(Sec-butyl)phenoxy]ethyl}-3,4-dimethylaniline. Phthalates, for example, are widely used as plasticizers and have raised concerns due to their potential health effects and persistence in the environment. Studies focusing on the mechanisms of sorption to soil and other substrates can inform remediation strategies and risk assessments for similar compounds (Werner et al., 2012).

Antioxidant Capacity and Chemical Reactions

The antioxidant capacity of phenolic compounds, including potential reactions and pathways of N-{2-[2-(Sec-butyl)phenoxy]ethyl}-3,4-dimethylaniline, can be explored through assays like the ABTS/PP decolorization assay. Such studies contribute to our understanding of the antioxidant potential and chemical behavior of phenolic antioxidants in various systems, offering insights into their applicability in industrial and environmental contexts (Ilyasov et al., 2020).

properties

IUPAC Name

N-[2-(2-butan-2-ylphenoxy)ethyl]-3,4-dimethylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27NO/c1-5-15(2)19-8-6-7-9-20(19)22-13-12-21-18-11-10-16(3)17(4)14-18/h6-11,14-15,21H,5,12-13H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTCZJQPEDPQOPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=CC=CC=C1OCCNC2=CC(=C(C=C2)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{2-[2-(Sec-butyl)phenoxy]ethyl}-3,4-dimethylaniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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